N-cyclopropyl-4-pyrazol-1-ylbenzamide

Kinase Inhibitor Lead Optimization Ligand Efficiency

N-Cyclopropyl-4-pyrazol-1-ylbenzamide (C13H13N3O, MW 227.26 g/mol) is a low-molecular-weight benzamide building block featuring an unsubstituted N-linked pyrazole at the para-position of the phenyl ring and a cyclopropyl group on the amide nitrogen. The compound belongs to the class of N-cyclopropyl benzamides, a scaffold explicitly claimed in patents targeting receptor-interacting serine/threonine-protein kinase 2 (RIPK2) for inflammatory disease treatment.

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
Cat. No. B7517936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-4-pyrazol-1-ylbenzamide
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC=C(C=C2)N3C=CC=N3
InChIInChI=1S/C13H13N3O/c17-13(15-11-4-5-11)10-2-6-12(7-3-10)16-9-1-8-14-16/h1-3,6-9,11H,4-5H2,(H,15,17)
InChIKeyWPIHJMBUCZJIGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-4-pyrazol-1-ylbenzamide: Core Scaffold and Procurement-Grade Identification


N-Cyclopropyl-4-pyrazol-1-ylbenzamide (C13H13N3O, MW 227.26 g/mol) is a low-molecular-weight benzamide building block featuring an unsubstituted N-linked pyrazole at the para-position of the phenyl ring and a cyclopropyl group on the amide nitrogen . The compound belongs to the class of N-cyclopropyl benzamides, a scaffold explicitly claimed in patents targeting receptor-interacting serine/threonine-protein kinase 2 (RIPK2) for inflammatory disease treatment [1]. Its structural simplicity—lacking additional substituents on the pyrazole or benzamide ring—positions it as a core intermediate, a reference standard, or a synthetic entry point for more elaborate pharmacologically active analogs.

Why N-Cyclopropyl-4-pyrazol-1-ylbenzamide Cannot Be Replaced by Common In-Class Analogs


Simple in-class substitution fails because the combination of an N-cyclopropyl amide and an unsubstituted N-linked pyrazole at a specific regioisomeric position creates a unique pharmacophore that is highly sensitive to minor structural changes. Replacing the cyclopropyl group with a phenyl or alkyl group alters conformational rigidity and amide bond geometry, reducing kinase hinge-binding compatibility [2]. Moving the pyrazole attachment point from the para- to meta-position or adding a methylene linker fundamentally changes the vector of the heterocycle, affecting key hydrogen bond interactions observed in RIPK2 and p38 kinase inhibitor co-crystal structures [1]. This scaffold is not interchangeable with more heavily substituted pyrazole-benzamides without losing the desirable physicochemical properties of the minimal core.

Quantitative Differentiation Evidence for N-Cyclopropyl-4-pyrazol-1-ylbenzamide


Molecular Weight Optimization vs. More Complex Analog Acumapimod

N-Cyclopropyl-4-pyrazol-1-ylbenzamide has a molecular weight of 227.26 g/mol compared to 385.4 g/mol for Acumapimod, a clinical-stage RIPK2 inhibitor containing the same core motif with extensive additional substitution [1]. The 158.14 g/mol reduction translates to significantly higher ligand efficiency potential [2].

Kinase Inhibitor Lead Optimization Ligand Efficiency

Regioisomeric Differentiation from N-(5-Cyclopropyl-1H-pyrazol-3-yl)benzamide

N-Cyclopropyl-4-pyrazol-1-ylbenzamide is a distinct regioisomer from N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide (PDB Ligand ID: N5B) [1]. In the former, the cyclopropyl is on the amide nitrogen and the pyrazole is N-linked to the phenyl ring. In N5B, the cyclopropyl is on the pyrazole ring, and the amide linkage is inverted. The PDB structural data shows N5B engages a unique hydrogen bond network in the 1VYZ crystal structure; the target compound's different regioisomeric geometry projects the cyclopropyl moiety into a distinct vector space incompatible with this binding mode [1].

Regioisomerism Target Engagement GPCR Modulation

Linker Flexibility vs. Methylene-Linked Analog (CAS 1052602-32-0)

The target compound features a direct N-linked pyrazole, reducing rotatable bonds and conformational freedom compared to N-cyclopropyl-4-[(1H-pyrazol-1-yl)methyl]benzamide (CAS 1052602-32-0), which contains a methylene spacer [1]. This rigidification is critical for kinase hinge-binding interactions described in N-cyclopropyl benzamide patents [2].

Conformational Restriction Pharmacophore Modeling Synthetic Accessibility

Synthetic Utility as an Unsubstituted Core Intermediate

The target compound serves as a minimal, unsubstituted entry point for late-stage diversification on the pyrazole ring, enabling copper-catalyzed coupling or electrophilic substitution without the steric interference present in substituted analogs like N-cyclopropyl-4-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide . This makes it the preferred scaffold for systematic SAR exploration around the pyrazole moiety, as evidenced by its use as a key intermediate in the synthesis of more complex benzamides [1].

Fragment Elaboration Parallel Synthesis Medicinal Chemistry

Procurement-Driven Application Scenarios for N-Cyclopropyl-4-pyrazol-1-ylbenzamide


Starting Scaffold for Fragment-Based RIPK2 Inhibitor Discovery

Due to its low molecular weight (227.26 g/mol) and the N-cyclopropyl benzamide core claimed in RIPK2 inhibitor patents [1], this compound serves as an ideal fragment starting point for fragment-based drug discovery (FBDD) programs targeting the NOD/RIPK2 signaling pathway. Its ligand efficiency potential surpasses that of pre-built, more complex analogs like Acumapimod, which already carries extensive substitution that limits room for optimization. Researchers should prioritize this scaffold when initiating a new RIPK2 hit-finding campaign requiring synthetic tractability.

Regioisomer-Specific Reference Standard for Analytical Method Validation

The compound is structurally distinct from its confusable regioisomer, N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide (PDB N5B) [1]. It can be used as a reference standard to validate HPLC, LC-MS, or NMR methods capable of distinguishing these two isomers. This is critical for quality control in synthetic chemistry labs where the incorrect regioisomer could be erroneously produced or procured, leading to failed biological assay reproducibility.

Preferred Substrate for Pyrazole Diversification Libraries

As an unsubstituted pyrazole-benzamide, this compound is the optimal core for generating diverse compound libraries through late-stage functionalization [1]. Unlike pre-substituted analogs, such as N-cyclopropyl-4-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide, all positions on the pyrazole ring remain accessible, enabling systematic exploration of structure-activity relationships. This makes it the scaffold of choice for academic and industrial parallel synthesis programs focused on kinase inhibition or other targets where pyrazole substitution patterns are critical.

Physicochemical Reference for In Silico Modeling and Virtual Screening

The compound's minimal structure, with a directly N-linked pyrazole and cyclopropyl amide, provides a well-defined conformational profile with limited rotatable bonds [1] [2]. This makes it a valuable reference point for validating docking algorithms and pharmacophore models intended for the N-cyclopropyl benzamide class. Virtual screening campaigns using more flexible analogs with methylene linkers may yield false-positive hits due to increased conformational sampling, whereas this rigid scaffold provides a more stringent filter for identifying true active conformations.

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